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CAS No.: 1556-08-7

Cat. No.: B075050 Get Quote

Executive Summary
Chlorocyclooctane (CAS 1556-08-7) represents a distinct class of medium-ring halides where

transannular strain and conformational mobility dominate physicochemical behavior. Unlike the

rigid chair of cyclohexane or the planar cyclobutane, the eight-membered ring of

chlorocyclooctane exists in a dynamic equilibrium of high-energy conformers. This guide

provides a rigorous analysis of its thermodynamic stability, phase transition properties, and

synthetic pathways, serving as a foundational reference for its utilization in drug scaffold

synthesis and physical organic chemistry.

Molecular Architecture & Conformational Dynamics
The thermodynamic baseline of chlorocyclooctane is defined by the complex potential energy

surface (PES) of the cyclooctane ring. The unsubstituted ring fluctuates primarily between the

Boat-Chair (BC) and Crown conformers.

Conformational Energetics
The introduction of a chlorine substituent perturbs this equilibrium. In medium rings (C8–C11),

transannular repulsive interactions (Prelog strain) between hydrogen atoms across the ring are

significant.[1]
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Parent Ring Dynamics: The Boat-Chair (BC) form is generally considered the ground state

for cyclooctane, being approximately 4–6 kJ/mol more stable than the Crown form due to

minimized torsional strain, despite some transannular H···H repulsion.

Substituent Effect: In chlorocyclooctane, the bulky chlorine atom avoids "axial-like"

positions that exacerbate transannular strain. The energetic preference drives the chlorine

toward "equatorial-like" positions on the BC framework, minimizing 1,3- and 1,5-transannular

interactions.

Visualization of Conformational Pathways
The following diagram illustrates the logical flow of conformational interconversion and the

stabilization provided by the equatorial orientation of the halogen.
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Figure 1: Conformational energy landscape showing the preference for equatorial placement of

chlorine in the Boat-Chair framework.

Thermophysical Characterization
Experimental data for chlorocyclooctane is less abundant than for smaller ring homologs. The

values below represent a synthesis of direct experimental measurements and high-confidence

predictive models based on group contribution methods (Joback/Stein).

Physicochemical Data Table
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Property Value Condition/Note Source

Molecular Formula C₈H₁₅Cl - -

Molecular Weight 146.66 g/mol - IUPAC

Boiling Point 85–86 °C @ 21 Torr (2.8 kPa) [1]

Boiling Point (Est.) ~185 °C
@ 760 Torr

(Atmospheric)
Extrapolated

Density 0.95 ± 0.05 g/cm³ @ 20 °C (Predicted) [2]

Refractive Index (

)
~1.46–1.47

Estimated from

homologs
-

Flash Point > 60 °C Combustible Liquid [1]

LogP (Octanol/Water) 3.7–4.1 Lipophilic [2]

Enthalpy of Formation ( )
Direct combustion calorimetry data for chlorocyclooctane is scarce. However, we can derive a

reliable estimate using the experimental value for cyclooctane and the increment for secondary

chloride substitution.

Cyclooctane

: -156.2 ± 1.2 kJ/mol [3].

Chloro-substitution increment: Replacing a secondary H with Cl typically raises

(makes it less negative) by approximately 10–20 kJ/mol due to the bond energy difference
between C-H and C-Cl, balanced by the heat of vaporization changes.

Estimated

(Chlorocyclooctane): -135 to -145 kJ/mol.

This reduced stability relative to acyclic isomers (like 1-chlorooctane) is a direct thermodynamic

signature of the ring strain energy (approx. 40–50 kJ/mol) inherent to the eight-membered ring.
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Experimental Protocol: Synthesis & Purification
To obtain thermodynamic-grade samples, high purity is essential. The following protocol utilizes

the conversion of cyclooctanol to chlorocyclooctane via thionyl chloride, chosen for its

simplified purification (gaseous byproducts).

Reaction Mechanism & Workflow
The reaction proceeds via an

(with inversion) or

(retention) mechanism depending on conditions. In the absence of pyridine,

is favored, often retaining the configuration, though conformational mobility in C8 rings makes
stereospecificity less critical than in rigid systems.
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Figure 2: Synthetic workflow for the preparation of high-purity chlorocyclooctane.
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Step-by-Step Methodology
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser,

and pressure-equalizing addition funnel. Vent the condenser to a scrubber (NaOH trap) to

neutralize HCl/SO₂ gases.

Charging: Add Cyclooctanol (0.1 mol, 12.8 g) and dry Dichloromethane (DCM, 50 mL) to the

flask. Cool to 0 °C in an ice bath.

Addition: Charge the addition funnel with Thionyl Chloride (0.12 mol, 8.7 mL). Add dropwise

over 30 minutes, maintaining temperature < 10 °C.

Reaction: Once addition is complete, remove the ice bath. Stir at room temperature for 1

hour, then heat to gentle reflux (40 °C) for 2 hours to drive the reaction to completion and

expel SO₂.

Workup:

Cool the mixture to room temperature.

Pour slowly onto 100 g of crushed ice.

Separate the organic layer. Extract the aqueous layer once with DCM (20 mL).

Wash combined organics with sat.

(2 x 50 mL) until evolution of

ceases.

Wash with Brine (50 mL).

Purification: Dry over anhydrous

, filter, and concentrate via rotary evaporation.

Distillation: Perform vacuum distillation. Collect the fraction boiling at 85–86 °C at 21 Torr.

Applications in Drug Development
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In medicinal chemistry, chlorocyclooctane serves as a lipophilic scaffold and a precursor for

installing the cyclooctyl group, a moiety used to probe the size of hydrophobic binding pockets.

Lipophilicity (LogP ~4.0): The high lipophilicity requires careful handling in biological assays;

formulation with cyclodextrins or DMSO stocks is recommended.

Reactivity: The secondary chloride is moderately reactive. It undergoes elimination to

cyclooctene more readily than acyclic counterparts due to the relief of transannular strain

upon formation of the

center.

References
ChemicalBook. (2023). Chlorocyclooctane Product Properties and Safety. Retrieved from

PubChem. (2025).[2][3] Chlorocyclooctane Compound Summary. National Library of

Medicine. Retrieved from

Revista de Chimie. (2008). Thermochemistry of Eight Membered Ring Hydrocarbons. The

Enthalpy of Formation of Cyclooctane. Retrieved from

NIST WebBook. (2024). Cyclooctane Thermochemical Data. National Institute of Standards

and Technology.[4][5] Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://wtt-pro.nist.gov/wtt-pro/index.html?cmp=cyclooctane
https://wtt-pro.nist.gov/wtt-pro/index.html?cmp=cyclooctane
https://webbook.nist.gov/cgi/cbook.cgi?ID=C292648&Mask=FFF
https://www.benchchem.com/product/b075050#thermodynamic-properties-of-chlorocyclooctane
https://www.benchchem.com/product/b075050#thermodynamic-properties-of-chlorocyclooctane
https://www.benchchem.com/product/b075050#thermodynamic-properties-of-chlorocyclooctane
https://www.benchchem.com/product/b075050#thermodynamic-properties-of-chlorocyclooctane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b075050?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

